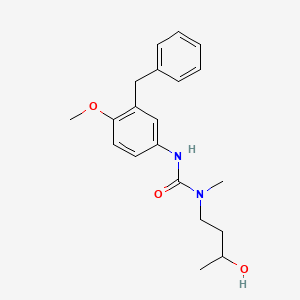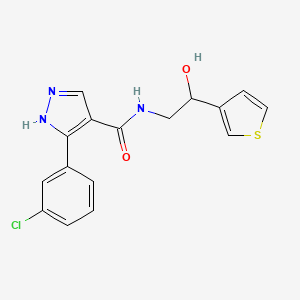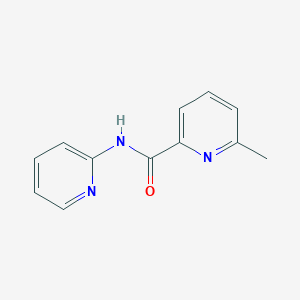![molecular formula C15H23NO2 B6640933 1-[[1-(2-Methoxyphenyl)propan-2-ylamino]methyl]cyclobutan-1-ol](/img/structure/B6640933.png)
1-[[1-(2-Methoxyphenyl)propan-2-ylamino]methyl]cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[1-(2-Methoxyphenyl)propan-2-ylamino]methyl]cyclobutan-1-ol is a synthetic compound that belongs to the class of beta-adrenergic agonists. It has been studied for its potential use as a bronchodilator in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Mecanismo De Acción
The mechanism of action of 1-[[1-(2-Methoxyphenyl)propan-2-ylamino]methyl]cyclobutan-1-ol involves activation of beta-adrenergic receptors in the lungs. These receptors are located on the surface of smooth muscle cells in the airways. When the compound binds to these receptors, it triggers a series of biochemical events that lead to relaxation of the smooth muscles and dilation of the airways. This results in improved airflow and reduced symptoms of respiratory disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include activation of beta-adrenergic receptors in the lungs, relaxation of smooth muscles, and dilation of the airways. This results in improved airflow and reduced symptoms of respiratory disease. The compound has also been shown to increase cAMP levels in the lungs, which further enhances its bronchodilatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[[1-(2-Methoxyphenyl)propan-2-ylamino]methyl]cyclobutan-1-ol in lab experiments include its well-defined mechanism of action, its ability to selectively target beta-adrenergic receptors in the lungs, and its potential use as a bronchodilator in the treatment of respiratory diseases. The limitations include the need for further studies to determine its safety and efficacy, and the potential for side effects such as tachycardia and tremors.
Direcciones Futuras
There are several future directions for research on 1-[[1-(2-Methoxyphenyl)propan-2-ylamino]methyl]cyclobutan-1-ol. These include:
1. Further studies to determine its safety and efficacy in the treatment of respiratory diseases.
2. Development of new formulations and delivery methods to improve its effectiveness and reduce potential side effects.
3. Studies to investigate its potential use in the treatment of other diseases such as heart failure and hypertension.
4. Investigation of its mechanism of action at the molecular level to identify new drug targets and improve our understanding of beta-adrenergic receptor signaling.
5. Studies to determine its potential use in combination with other drugs for the treatment of respiratory diseases.
Métodos De Síntesis
The synthesis of 1-[[1-(2-Methoxyphenyl)propan-2-ylamino]methyl]cyclobutan-1-ol involves a series of chemical reactions. The starting material is cyclobutanone, which is reacted with paraformaldehyde and methylamine to form 1-(2-Methoxyphenyl)propan-2-amine. This intermediate is then reacted with paraformaldehyde and cyclobutanone to yield the final product, this compound.
Aplicaciones Científicas De Investigación
1-[[1-(2-Methoxyphenyl)propan-2-ylamino]methyl]cyclobutan-1-ol has been studied for its potential use as a bronchodilator in the treatment of respiratory diseases such as asthma and this compound. It works by activating beta-adrenergic receptors in the lungs, which leads to relaxation of the smooth muscles and dilation of the airways. This results in improved airflow and reduced symptoms of respiratory disease.
Propiedades
IUPAC Name |
1-[[1-(2-methoxyphenyl)propan-2-ylamino]methyl]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-12(16-11-15(17)8-5-9-15)10-13-6-3-4-7-14(13)18-2/h3-4,6-7,12,16-17H,5,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGHKNXBPJQIPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1OC)NCC2(CCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Hydroxypiperidin-1-yl)-[2-[(5-methyl-1,2,4-oxadiazol-3-yl)methylamino]phenyl]methanone](/img/structure/B6640853.png)

![1-benzyl-N-[4-(2-hydroxyethyl)phenyl]piperidine-3-carboxamide](/img/structure/B6640869.png)
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5-methyl-1H-pyrazol-3-yl)ethanone](/img/structure/B6640880.png)


![1-[[1-(Dimethylamino)-3-methylcyclohexyl]methyl]-3-(5-hydroxypentan-2-yl)urea](/img/structure/B6640895.png)
![N-(cyclopropylmethyl)-2-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]acetamide](/img/structure/B6640900.png)

![1-[(1-Hydroxycyclohexyl)methyl]-3-[2-oxo-1-(2,2,2-trifluoroethyl)pyridin-3-yl]urea](/img/structure/B6640924.png)
![1-(1-Benzothiophen-2-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]ethanol](/img/structure/B6640928.png)
![1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[4-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6640930.png)
![1-(2,3-dihydro-1H-inden-5-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6640940.png)
![[5-(4-Chlorophenyl)pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B6640945.png)